molecular formula C18H20ClN3O2S B6474683 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine CAS No. 2640965-66-6

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine

Cat. No.: B6474683
CAS No.: 2640965-66-6
M. Wt: 377.9 g/mol
InChI Key: PBTXXABABDMGKO-UHFFFAOYSA-N
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Description

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine is a synthetic organic compound. This compound finds its utility across various scientific domains, including chemistry, biology, and medicinal research due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine generally involves multiple steps starting from simpler organic molecules. The synthetic route typically includes:

  • Formation of the chloropyridine intermediate: : This involves chlorination reactions under controlled temperature conditions.

  • Synthesis of the piperidine intermediate: : Formed through amination reactions with specified reagents.

  • Conjugation of intermediates: : The final step involves coupling the chloropyridine with the piperidine under specified conditions to achieve the final product.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods may involve:

  • Batch processes: : For higher control over reaction parameters.

  • Continuous flow processes: : For large-scale production, offering consistent quality and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine undergoes various types of reactions:

  • Oxidation: : Typically using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Often employs hydrogen gas in the presence of a metal catalyst.

  • Substitution: : Involving halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Hydrogen gas with metal catalysts.

  • Nucleophiles: : Halogens or other electron-rich species for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine finds application in:

  • Chemistry: : As a reagent in organic synthesis and structural studies.

  • Biology: : To study biological pathways and interactions at the molecular level.

  • Medicine: : Investigated for potential therapeutic effects or as a tool in drug discovery.

  • Industry: : Used in the development of new materials or chemical processes.

Mechanism of Action

This compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors. The mechanism of action typically involves:

  • Binding to target molecules: : Influencing their activity or function.

  • Pathway modulation: : Altering biochemical pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-(methylsulfanyl)pyridine include:

  • 3-chloropyridine derivatives: : Sharing the pyridine core.

  • Piperidine-based compounds: : Featuring the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features, offering distinct reactivity and application potential that sets it apart from similar compounds.

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Properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c1-25-17-14(3-2-7-21-17)18(23)22-9-5-13(6-10-22)12-24-16-4-8-20-11-15(16)19/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXXABABDMGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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